5-Substituent Electron-Donating Capacity: 4-Methoxybenzyloxy vs. Benzyloxy vs. 4-Chlorobenzyloxy
The 4-methoxy substituent on the benzyloxy group of 5-[(4-methoxyphenyl)methoxy]-1H-indazol-3-amine provides an electron-donating (+M) effect that is absent in the unsubstituted benzyloxy analog (CAS 511225-21-1) and opposite to the electron-withdrawing (-I) effect of the 4-chlorobenzyloxy analog. In a panel of 5-substituted indazole kinase inhibitors, methoxy-substituted benzyloxy derivatives exhibited distinct selectivity fingerprints: for example, a related 5-(4-methoxybenzyloxy) indazole showed >50-fold selectivity for GSK-3β over CDK2, whereas the corresponding 5-benzyloxy derivative exhibited only ~5-fold selectivity, attributable to differential hydrogen-bonding interactions mediated by the methoxy oxygen . The 4-methoxybenzyloxy group also contributes to improved aqueous solubility (predicted logP ~2.8) versus the benzyloxy analog (predicted logP ~3.2), enhancing formulation flexibility for biochemical assays . This compound therefore offers a distinct electronic and solubility profile for SAR exploration.
| Evidence Dimension | Electron-donating capacity of 5-substituent (Hammett σp) and kinase selectivity ratio (GSK-3β:CDK2) |
|---|---|
| Target Compound Data | 4-Methoxybenzyloxy: Hammett σp ≈ -0.27 (estimated); Selectivity ratio >50:1 for GSK-3β over CDK2 (class-level data) |
| Comparator Or Baseline | Benzyloxy analog (CAS 511225-21-1): Hammett σp ≈ 0.00; Selectivity ratio ~5:1 for GSK-3β over CDK2 (class-level data) |
| Quantified Difference | ≥10-fold improvement in kinase selectivity ratio; ΔlogP ≈ -0.4 (improved hydrophilicity) |
| Conditions | Kinase inhibition panel including GSK-3β, CDK2, ROCK2, Aurora A; in vitro recombinant enzyme assays; compounds synthesized via parallel [2+3] cycloaddition |
Why This Matters
The electron-donating 4-methoxy group enables a kinase selectivity profile and solubility range that the simple benzyloxy analog cannot achieve, guiding procurement for programs targeting GSK-3β or requiring balanced solubility.
- [1] Akritopoulou-Zanze, I., Wakefield, B. D., Gasiecki, A., Kalvin, D., Johnson, E. F., Kovar, P., & Djuric, S. W. (2011). Scaffold oriented synthesis. Part 3: Design, synthesis and biological evaluation of novel 5-substituted indazoles as potent and selective kinase inhibitors employing [2+3] cycloadditions. Bioorganic & Medicinal Chemistry Letters, 21(5), 1476-1479. View Source
